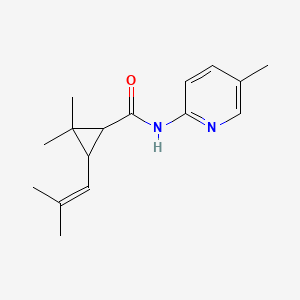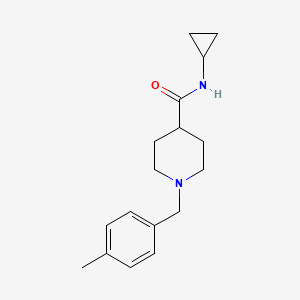![molecular formula C20H20N2O7 B5020981 4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid), commonly known as OPIBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OPIBO is a bis-imide compound that has a unique structure and properties that make it a suitable candidate for many research applications.
科学的研究の応用
OPIBO has potential applications in various fields of scientific research. It has been extensively studied for its use as a fluorescent probe for the detection of metal ions. OPIBO has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, OPIBO has been studied for its potential use as a drug delivery system due to its biocompatibility and unique structure.
作用機序
The mechanism of action of OPIBO is not fully understood, but it is believed to interact with metal ions through coordination bonds. OPIBO has been shown to selectively bind with metal ions such as copper, zinc, and iron, which makes it a suitable candidate for metal ion detection.
Biochemical and Physiological Effects:
OPIBO has been shown to have low toxicity and is biocompatible, making it a suitable candidate for biomedical applications. However, further studies are needed to determine the long-term effects of OPIBO on living organisms.
実験室実験の利点と制限
One of the main advantages of OPIBO is its unique structure, which makes it a suitable candidate for various research applications. Additionally, OPIBO has a high sensitivity for metal ion detection, which makes it a valuable tool for analytical chemistry. However, one of the limitations of OPIBO is its high cost, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research on OPIBO. One area of interest is the development of OPIBO-based sensors for the detection of metal ions in environmental samples. Additionally, OPIBO may have potential applications in the field of drug delivery, and further research is needed to explore this possibility. Finally, OPIBO may have potential applications in the field of catalysis, and further studies are needed to determine its catalytic properties.
Conclusion:
In conclusion, OPIBO is a synthetic compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a suitable candidate for many research applications, including metal ion detection, drug delivery, and catalysis. Further research is needed to fully understand the mechanism of action of OPIBO and its potential applications in various fields.
合成法
OPIBO can be synthesized by reacting 4,4'-diaminodiphenyl ether with succinic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and results in the formation of OPIBO. The purity and yield of the product can be improved by using suitable purification techniques.
特性
IUPAC Name |
4-[3-[3-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c23-17(7-9-19(25)26)21-13-3-1-5-15(11-13)29-16-6-2-4-14(12-16)22-18(24)8-10-20(27)28/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAJGGGHOSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![3-[(4-methylbenzyl)thio]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5020923.png)
![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)

![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)

![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5020982.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5021016.png)